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Introduction
Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound

predominantly found in plants of the Ampelopsis genus.[1] With a rich history in traditional

medicine, this bioactive molecule has garnered significant attention in the scientific community

for its diverse and potent pharmacological properties. Extensive preclinical research has

illuminated its potential as a therapeutic agent in a range of diseases, underpinned by its

multifaceted mechanisms of action. This technical guide provides an in-depth overview of the

core pharmacological properties of Ampelopsin F, presenting quantitative data, detailed

experimental methodologies, and visual representations of its engagement with key cellular

signaling pathways.

Core Pharmacological Properties
Ampelopsin F exhibits a broad spectrum of biological activities, including anti-cancer, anti-

inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. These properties

are attributed to its ability to modulate various signaling cascades and molecular targets within

the cell.

Anticancer Activity
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Ampelopsin F has demonstrated significant antiproliferative and pro-apoptotic effects across a

variety of cancer cell lines.[1][2] Its anticancer mechanisms involve the induction of cell cycle

arrest, apoptosis through both intrinsic and extrinsic pathways, and the inhibition of tumor

angiogenesis and metastasis.[1]

Quantitative Data: Anticancer Activity of Ampelopsin F

Cell Line Cancer Type IC50 Value (µM) Citation

T24
Muscle Invasive

Bladder Cancer
22.3 [3]

UMUC3
Muscle Invasive

Bladder Cancer
16.7 [3]

HCCC9810 Cholangiocarcinoma ~150 [1]

TFK-1 Cholangiocarcinoma ~150 [1]

Human Glioma (U251,

A172)
Glioma

Effective at 25, 50,

100
[1]

Renal Cell Carcinoma Renal Cell Carcinoma Effective at 100 [1]

HepG2
Hepatocellular

Carcinoma

168 (for 24h

treatment)
[4]

Anti-inflammatory Effects
Ampelopsin F exerts potent anti-inflammatory effects by suppressing the production of pro-

inflammatory mediators.[5][6] It has been shown to inhibit the activation of key inflammatory

signaling pathways, such as NF-κB and JAK2/STAT3, in response to inflammatory stimuli like

lipopolysaccharide (LPS).[5][6][7] This leads to a reduction in the expression and secretion of

pro-inflammatory cytokines and enzymes.[5][6]

Experimental Findings:

Pre-treatment with Ampelopsin F significantly decreased the production of nitric oxide (NO)

and prostaglandin E2 (PGE2) in LPS-stimulated microglia.[5][6]
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It suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2

(COX-2) at both the mRNA and protein levels.[5][6]

The production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor

necrosis factor-α (TNF-α), was markedly reduced by Ampelopsin F.[5][6]

Antioxidant Properties
Ampelopsin F is a powerful antioxidant capable of scavenging free radicals and protecting

cells from oxidative stress.[8] Its antioxidant capacity is a key contributor to its other

pharmacological activities, including its anticancer and neuroprotective effects.

Quantitative Data: Antioxidant Activity of Ampelopsin F

Assay IC50/EC50 Value Citation

Hydroxyl Radical (•OH)

Scavenging
EC50: 29.4 ± 4.1 µM [8]

Superoxide Radical (O2•–)

Scavenging
EC50: 88.9 ± 9.4 µM [8]

DPPH Radical Scavenging
IC50: 3.9 ppm (for a 64.7%

pure extract)
[8]

Neuroprotective Effects and Metabolic Regulation
Preclinical studies have highlighted the neuroprotective potential of Ampelopsin F, suggesting

its utility in neurodegenerative diseases. Its mechanisms of action in the central nervous

system are linked to its anti-inflammatory and antioxidant properties. Furthermore,

Ampelopsin F has been shown to modulate key signaling pathways involved in cellular

metabolism and aging, such as the SIRT1/mTOR pathway.

Signaling Pathways Modulated by Ampelopsin F
Ampelopsin F exerts its pharmacological effects by intervening in critical cellular signaling

pathways. The following diagrams, generated using the DOT language, illustrate some of the

key pathways influenced by this compound.
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Ampelopsin F induces apoptosis via the p53/Bcl-2 signaling pathway.
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Ampelopsin F inhibits LPS-induced inflammation via NF-κB and JAK2/STAT3 pathways.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the pharmacological properties of Ampelopsin F.

Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of Ampelopsin F on cancer cell lines and

to determine its half-maximal inhibitory concentration (IC50).[3]

Workflow Diagram:
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Cell Preparation Treatment MTT Assay Data Analysis

Culture Cancer Cells Seed cells in 96-well plates Add varying concentrations
of Ampelopsin F Incubate for 24-72h Add MTT reagent Incubate for 4h Add DMSO to dissolve formazan Read absorbance at 490 nm Calculate cell viability (%) Determine IC50 value

Click to download full resolution via product page

Workflow for determining cell viability and IC50 using the MTT assay.

Methodology:

Cell Seeding: Plate cells (e.g., T24, UMUC3) in 96-well plates at a density of 1 x 10^4

cells/well and incubate overnight.[3][9]

Treatment: Treat the cells with various concentrations of Ampelopsin F (e.g., 0, 5, 10, 20,

30 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[3][10]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[3]

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to

dissolve the formazan crystals.[3]

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value is determined by plotting the percentage of viability against the log of the drug

concentration.

Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect and quantify the expression levels of specific proteins within a

signaling pathway (e.g., p53, Bcl-2, p-Akt) following treatment with Ampelopsin F.[4][11]

Methodology:
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Cell Lysis: After treatment with Ampelopsin F, wash cells with ice-cold PBS and lyse them in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

p53, anti-Bcl-2, anti-p-Akt) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control (e.g., β-actin or GAPDH).

DPPH and ABTS Radical Scavenging Assays
These assays are used to evaluate the in vitro antioxidant capacity of Ampelopsin F by

measuring its ability to scavenge synthetic free radicals.[12][13]

Methodology (DPPH Assay):

Reaction Mixture: Prepare a reaction mixture containing various concentrations of

Ampelopsin F and a methanolic solution of DPPH.

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
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Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is

the concentration of Ampelopsin F required to scavenge 50% of the DPPH radicals.

Methodology (ABTS Assay):

ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting

ABTS stock solution with potassium persulfate.

Reaction Mixture: Add various concentrations of Ampelopsin F to the ABTS•+ solution.

Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set

incubation time.

Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50

value.

Mitochondrial Membrane Potential (MMP) Assay
This assay assesses the effect of Ampelopsin F on mitochondrial function by measuring

changes in the mitochondrial membrane potential using cationic fluorescent dyes like JC-1 or

TMRM.[14][15]

Methodology:

Cell Treatment: Treat cells with Ampelopsin F for the desired duration.

Dye Loading: Incubate the cells with a fluorescent MMP indicator dye (e.g., JC-1, TMRM).

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence

microscope, flow cytometer, or plate reader. For JC-1, the ratio of red (J-aggregates in

healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is

determined.[15]

Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial

depolarization.
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Conclusion
Ampelopsin F is a promising natural compound with a remarkable range of pharmacological

activities that warrant further investigation for its therapeutic applications. Its ability to modulate

multiple key signaling pathways involved in cancer, inflammation, oxidative stress, and

metabolic disorders highlights its potential as a lead compound for the development of novel

drugs. The quantitative data and detailed experimental protocols provided in this guide serve

as a valuable resource for researchers and drug development professionals seeking to explore

and harness the full therapeutic potential of Ampelopsin F. Further in vivo studies and clinical

trials are essential to translate the promising preclinical findings into tangible clinical benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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